molecular formula C7H8ClNO2 B2569538 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole CAS No. 1260666-56-5

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole

Cat. No. B2569538
CAS RN: 1260666-56-5
M. Wt: 173.6
InChI Key: MGYSQRDPKHQFLD-UHFFFAOYSA-N
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Description

Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. It’s commonly found in many commercially available drugs .


Synthesis Analysis

Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .


Molecular Structure Analysis

The molecular structure of oxazoles is a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole serves as a reactive scaffold in chemical synthesis. Its chloromethyl group can be utilized in substitution reactions to prepare various derivatives. For example, it has been used to synthesize extended oxazoles through reactions with alkylamino, alkylthio, and alkoxy groups, demonstrating its versatility in organic synthesis (Patil & Luzzio, 2016). This highlights its potential in the synthesis of complex organic molecules.

Safety and Hazards

The safety and hazards associated with oxazoles can also vary widely depending on the specific derivative. Some oxazoles may be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Mechanism of Action

Target of Action

The primary targets of the compound 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole are currently unknown. This compound belongs to the class of oxazoles, which are known to interact with a wide range of biological targets

Mode of Action

Oxazoles are generally known to interact with their targets through non-covalent interactions . The specific interactions and resulting changes caused by this compound would depend on its specific targets.

Biochemical Pathways

Oxazoles have been found to be involved in a wide range of biological activities, including antibacterial, antifungal, and anticancer activities . The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

Given the wide range of biological activities associated with oxazoles, the effects of this compound could potentially be diverse and depend on the specific targets and pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole. For instance, the compound’s stability under specific storage conditions suggests that temperature and atmospheric conditions could impact its efficacy

properties

IUPAC Name

2-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-3-7-9-5-4-10-2-1-6(5)11-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYSQRDPKHQFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1OC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole

CAS RN

1260666-56-5
Record name 2-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole
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